N-benzyl-2-(4-bromophenyl)acetamide

Epigenetics Bromodomain inhibition Chemoproteomics

Select this exact CAS-indexed (335398-50-0) scaffold for reproducible ATAD2 bromodomain inhibitor screening campaigns. Chemoproteomic profiling confirms a 10-fold binding preference for ATAD2 over BRD4 (Kd 158 nM vs 1.59 µM), providing a validated selectivity window to reduce off-target liabilities early in hit-to-lead progression. The para-bromo substituent serves as a robust handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid library diversification. With a calculated LogP of 3.12, it is an ideal reference for SPR analyses of halogen-dependent permeability. Based on an 82% synthetic yield via mild amide coupling, this building block ensures cost-efficient parallel synthesis.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 335398-50-0
Cat. No. B187292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-bromophenyl)acetamide
CAS335398-50-0
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)
InChIKeyKXFWFGCNDQHKRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.1 [ug/mL]

N-Benzyl-2-(4-bromophenyl)acetamide (CAS 335398-50-0): Procurement Guide and Scientific Profile


N-Benzyl-2-(4-bromophenyl)acetamide (CAS 335398-50-0) is a synthetic arylacetamide derivative (C₁₅H₁₄BrNO; MW 304.18 g/mol) . The compound features a 4-bromophenyl moiety linked via a methylene bridge to an N-benzylamide group, producing a biphenyl-like scaffold amenable to further synthetic elaboration [1]. Characterized by a calculated LogP of 3.12 and topological polar surface area (tPSA) of 29.1 Ų , this building block is utilized in medicinal chemistry campaigns targeting epigenetic bromodomains and cytoskeletal proteins [2].

Why Generic N-Benzyl-2-(4-bromophenyl)acetamide Substitution Risks Experimental Inconsistency


Substituting N-benzyl-2-(4-bromophenyl)acetamide with structurally related analogs (e.g., 4-chlorophenyl, N-methyl, or 3-bromo regioisomers) without verification introduces quantifiable variance in target engagement, synthetic tractability, and physicochemical properties. Chemoproteomic profiling reveals that the specific 4-bromophenyl N-benzyl configuration confers a 10-fold binding preference for ATAD2 over BRD4 (Kd 158 nM vs. 1.59 µM) [1], while the calculated LogP of 3.12 and LogSW of −4.08 dictate distinct solubility and permeability profiles relative to non-halogenated or N-alkyl analogs . Furthermore, the para-bromo substitution provides a robust synthetic handle for Pd-catalyzed cross-coupling that meta- or ortho-regioisomers do not equivalently support [2]. Procurement of this exact CAS-indexed compound ensures batch-to-batch reproducibility in screening campaigns where subtle structural variations produce measurable divergence in biological output.

Quantitative Differentiation Evidence for N-Benzyl-2-(4-bromophenyl)acetamide (CAS 335398-50-0)


Target Engagement Selectivity: 10-Fold ATAD2 Preference Over BRD4 in Chemoproteomic Assays

In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells with 45-minute incubation, N-benzyl-2-(4-bromophenyl)acetamide demonstrates a Kd of 158 nM for ATAD2 compared to a Kd of 1.59 µM for BRD4, representing an approximately 10-fold selectivity window favoring ATAD2 [1]. Binding to BRD3 is even weaker at Kd = 2.00 µM. This intramolecular selectivity profile is not observed with the corresponding unsubstituted phenylacetamide scaffold, where binding is undetectable under identical assay conditions [1].

Epigenetics Bromodomain inhibition Chemoproteomics

Calculated Physicochemical Profile: LogP 3.12 vs. Fluoro-Analog LogP ~2.5

N-Benzyl-2-(4-bromophenyl)acetamide exhibits calculated physicochemical parameters of LogP = 3.12, LogSW = −4.08, tPSA = 29.1 Ų, with 4 rotatable bonds and 1 hydrogen bond donor . In comparison, the 4-fluorophenyl analog (N-benzyl-2-(4-fluorophenyl)acetamide) has a predicted LogP of approximately 2.5 based on fluorine's lower Hansch π constant relative to bromine (Br π = 0.86 vs. F π = 0.14) [1]. The ΔLogP of ~0.6 units translates to a theoretical 4-fold difference in octanol-water partition coefficient, directly impacting predicted membrane permeability and nonspecific protein binding in cellular assays.

Medicinal chemistry ADME prediction Physicochemical properties

Synthetic Accessibility: Documented 82% Yield in Amide Coupling Protocol

The synthesis of N-benzyl-2-(4-bromophenyl)acetamide via direct amide coupling of 4-bromophenylacetic acid with benzylamine proceeds with an 82% isolated yield, as documented in US Patent US07390833B2 [1]. The reaction employs standard coupling conditions (DMSO, room temperature) without requiring anhydrous solvents or specialized catalysts. In contrast, synthesis of the corresponding 2-bromo regioisomer (N-benzyl-2-(2-bromophenyl)acetamide) typically requires elevated temperatures (reflux) or Pd-catalyzed conditions to overcome steric hindrance from ortho-substitution, with reported yields ranging from 45–65% under comparable amide coupling protocols .

Organic synthesis Process chemistry Amide coupling

Scaffold Utility: Parent Compound Yields Nanomolar Antimitotic Agents After Derivatization

A high-content phenotypic screening campaign identified biphenylacetamide derivatives as inducers of mitotic arrest at submicromolar concentrations [1]. The parent biphenylacetamide scaffold—structurally homologous to N-benzyl-2-(4-bromophenyl)acetamide—served as the starting point for rapid structure-activity exploration. Systematic analog synthesis yielded optimized compounds that caused mitotic arrest and cell death in the low nanomolar range (IC₅₀ < 100 nM), comparable to clinically used antimitotic agents such as taxanes and vinca alkaloids [1]. These optimized analogs can be synthesized in 1–3 steps with good yields, leveraging the core scaffold that N-benzyl-2-(4-bromophenyl)acetamide embodies [1].

Antimitotic agents Phenotypic screening Tubulin modulation

Recommended Research Applications for N-Benzyl-2-(4-bromophenyl)acetamide (CAS 335398-50-0)


ATAD2 Bromodomain Inhibitor Screening and Chemical Probe Development

This compound is optimally deployed as a starting scaffold in ATAD2 bromodomain inhibitor screening campaigns. The 158 nM Kd for ATAD2 with 10-fold selectivity over BRD4 (Kd = 1.59 µM) provides a validated affinity fingerprint for medicinal chemistry optimization [1]. Researchers should prioritize this compound over pan-BET scaffolds when developing ATAD2-selective probes for epigenetic oncology targets, as the intrinsic selectivity window reduces off-target liabilities early in hit-to-lead progression.

Lipophilicity-Dependent Cellular Permeability Studies

With a calculated LogP of 3.12 and LogSW of −4.08, this brominated arylacetamide serves as a reference standard for evaluating lipophilicity-dependent cellular permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies . Its LogP value is ~0.6 units higher than fluorinated analogs, enabling direct assessment of halogen-dependent permeability differences in structure-property relationship (SPR) analyses.

Scalable Building Block for Parallel Library Synthesis

The documented 82% synthetic yield via amide coupling with benzylamine under mild conditions (DMSO, room temperature) establishes this compound as a cost-efficient building block for parallel synthesis of focused libraries [2]. The para-bromo substituent provides a robust Pd-catalyzed cross-coupling handle for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or direct heteroarylation reactions, enabling rapid generation of analog sets with preserved core geometry [3].

Antimitotic Agent Discovery Leveraging Biphenylacetamide Scaffolds

This compound represents the minimal pharmacophore of the biphenabulin class of antimitotic agents, which have demonstrated nanomolar potency in phenotypic screening assays after systematic optimization [4]. Procurement is indicated for phenotypic screening programs targeting tubulin dynamics or mitotic arrest phenotypes, where the simple, synthetically accessible scaffold facilitates rapid SAR exploration compared to complex natural product-derived antimitotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.